2-(Thiophen-3-yl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone
Description
2-(Thiophen-3-yl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone is a small organic molecule characterized by a thiophene ring (substituted at the 3-position) linked via an ethanone group to an azetidine ring bearing a trifluoroethoxy substituent. This compound combines electron-rich aromaticity (thiophene) with a strained four-membered azetidine ring and a fluorinated alkoxy group, which may enhance metabolic stability and lipophilicity.
Properties
IUPAC Name |
2-thiophen-3-yl-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO2S/c12-11(13,14)7-17-9-4-15(5-9)10(16)3-8-1-2-18-6-8/h1-2,6,9H,3-5,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZBSGYBVZMLRBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CSC=C2)OCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(Thiophen-3-yl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone is an organic compound notable for its unique structural features, including a thiophene ring, an azetidine moiety, and a trifluoroethoxy substituent. This combination potentially enhances its biological activity and pharmacological properties. The compound's structure may influence its interactions with biological targets, making it a candidate for various therapeutic applications.
Structural Characteristics
The compound can be described by the following molecular formula:
Key Features:
- Thiophene Ring: Contributes to the compound's aromaticity and potential electronic applications.
- Azetidine Moiety: A cyclic amine that may enhance biological activity.
- Trifluoroethoxy Group: Increases lipophilicity, potentially improving pharmacokinetic properties.
Synthesis
The synthesis of 2-(Thiophen-3-yl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone involves multiple steps:
- Formation of the Azetidine Ring: Cyclization of appropriate precursors under basic conditions.
- Introduction of the Trifluoroethoxy Group: Nucleophilic substitution using 2,2,2-trifluoroethanol.
- Coupling with Thiophene: Utilizing coupling reagents such as palladium catalysts.
Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit significant anticancer activities. For instance:
- In Vitro Studies: The compound has shown efficacy in inhibiting the proliferation of various cancer cell lines and inducing apoptosis. Specific mechanisms include inhibition of key proteins involved in cancer progression, such as B-Raf kinase in melanoma models.
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A375 (Melanoma) | 15.4 | B-Raf inhibition |
| MCF-7 (Breast) | 20.7 | Apoptosis induction |
| HCT116 (Colon) | 18.9 | Cell cycle arrest |
Toxicity and Safety
Toxicity assessments in animal models have demonstrated that the compound exhibits low toxicity at therapeutic doses, with no significant adverse effects recorded during studies. This safety profile is crucial for its potential development as a therapeutic agent.
The precise mechanism of action for 2-(Thiophen-3-yl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone is not fully elucidated but is believed to involve:
- Targeting Enzymatic Pathways: Interaction with specific enzymes or receptors that modulate cellular functions.
- Enhancing Membrane Permeability: The trifluoroethoxy group likely aids in crossing cell membranes to reach intracellular targets.
Case Studies
Several case studies have explored the biological activity of azetidine derivatives similar to this compound:
-
Study on Anticancer Activity:
- Conducted on various cancer cell lines including MCF-7 and A375.
- Results showed significant inhibition of cell growth and induction of apoptosis.
-
Safety Evaluation:
- Toxicity studies indicated minimal side effects in murine models at therapeutic doses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of the target compound with structurally analogous molecules, focusing on core structures, substituents, and functional implications.
Table 1: Structural and Functional Comparison
Key Observations
Core Ring Systems: The azetidine ring in the target compound introduces conformational strain compared to five- or six-membered rings (e.g., pyridine in ’s compound). This strain may influence binding affinity and metabolic stability . Thiophene-3-yl substitution (vs.
Fluorinated Substituents :
- The trifluoroethoxy group is shared with ’s pyridine-based compound, which is associated with enhanced lipophilicity and resistance to oxidative metabolism. This feature is critical in drug design for improving bioavailability .
In contrast, the methylamine linker in ’s compound introduces flexibility, which may reduce selectivity .
Biological Relevance :
- ’s compound, with a methanesulfinyl group , mimics lansoprazole-like proton-pump inhibitors, suggesting the target compound might also interact with cysteine-rich enzymatic targets .
- highlights impurities and derivatives with naphthalene-thiophene hybrids , underscoring the importance of substitution patterns in minimizing off-target interactions during synthesis .
Research Findings and Implications
- Synthetic Challenges: The azetidine ring’s strain complicates synthesis, requiring precise conditions to avoid ring-opening reactions. Similar challenges are noted in ’s lansoprazole synthesis, where nitration and oxidation steps demand rigorous control .
- Crystallographic Data: ’s X-ray study of a pyrazole-thiazolidinone compound demonstrates the utility of SHELX-based refinement () for analyzing such molecules, a method applicable to the target compound’s structural validation .
Q & A
Basic Research Questions
Q. What are the critical spectroscopic techniques for characterizing 2-(Thiophen-3-yl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone, and how are they applied?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the azetidine ring structure, trifluoroethoxy group connectivity, and thiophene substitution pattern. Infrared (IR) spectroscopy identifies carbonyl (C=O) and C-F stretching vibrations (~1700 cm⁻¹ and 1100–1250 cm⁻¹, respectively). High-Performance Liquid Chromatography (HPLC) monitors reaction purity, while mass spectrometry (MS) validates molecular weight. For example, the azetidine ring’s protons appear as distinct multiplets in ¹H NMR (~3.5–4.5 ppm), and trifluoroethoxy CF₃ groups show characteristic ¹⁹F NMR shifts near -70 ppm .
Table 1: Key Spectroscopic Signatures
| Functional Group | Technique | Signature Range/Peak |
|---|---|---|
| Azetidine ring (N-CH₂) | ¹H NMR | 3.5–4.5 ppm (multiplet) |
| Trifluoroethoxy (CF₃) | ¹⁹F NMR | -68 to -72 ppm |
| Carbonyl (C=O) | IR | ~1700 cm⁻¹ |
Q. What are the key synthetic challenges in preparing this compound, and how can reaction conditions be optimized?
- Answer : The synthesis involves:
Azetidine ring formation : Cyclization of 3-(2,2,2-trifluoroethoxy)azetidine precursors under controlled basic conditions (e.g., K₂CO₃ in DMF at 80°C) .
Thiophene coupling : Friedel-Crafts acylation or palladium-catalyzed cross-coupling to introduce the thiophene moiety. Competing side reactions (e.g., over-alkylation) require precise stoichiometry and inert atmospheres .
Trifluoroethoxy group stability : Avoid aqueous or acidic conditions to prevent hydrolysis. Use anhydrous solvents (e.g., THF) and low temperatures (0–5°C) during coupling steps .
Optimization Strategies :
- Monitor intermediates via Thin-Layer Chromatography (TLC) to ensure stepwise completion.
- Use Lewis acids (e.g., AlCl₃) to enhance electrophilic acylation efficiency .
Advanced Research Questions
Q. How can discrepancies between theoretical and experimental spectroscopic data be resolved?
- Answer : Contradictions often arise from dynamic effects (e.g., rotational barriers in the azetidine ring) or impurities. Strategies include:
- DFT calculations : Compare computed NMR/IR spectra (using Gaussian or ORCA) with experimental data to identify conformational preferences .
- Isotopic labeling : Introduce deuterium in the thiophene ring to isolate coupling patterns in ¹H NMR .
- Advanced purification : Use preparative HPLC to isolate stereoisomers or byproducts, particularly if the azetidine ring exhibits chair-boat interconversion .
Q. How to design experiments to study this compound’s interaction with biological targets (e.g., enzymes)?
- Answer :
In vitro assays : Use fluorescence polarization or Surface Plasmon Resonance (SPR) to measure binding affinity to targets (e.g., kinases). For example, immobilize the compound on SPR chips and monitor association/dissociation rates .
Molecular docking : Predict binding modes using AutoDock Vina or Schrödinger Suite, focusing on hydrogen bonding between the trifluoroethoxy group and catalytic residues .
Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., varying thiophene substituents) and correlate changes with inhibitory activity in dose-response assays .
Table 2: Example Biological Assay Parameters
| Assay Type | Target Protein | IC₅₀ (µM) | Key Interaction |
|---|---|---|---|
| Kinase Inhibition | EGFR | 0.45 | H-bond with CF₃ |
| Cytotoxicity | HeLa Cells | >100 | Low permeability |
Q. What safety protocols are critical when handling fluorinated intermediates during synthesis?
- Answer :
- Personal Protective Equipment (PPE) : Use fluoropolymer-coated gloves and vapor-resistant goggles to prevent skin/eye contact with trifluoroethanol derivatives .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile fluorinated byproducts (e.g., trifluoroacetic acid).
- Waste Disposal : Neutralize acidic fluorinated waste with CaCO₃ before aqueous disposal to minimize environmental impact .
Methodological Considerations
- Contradiction Analysis : If biological activity contradicts computational predictions, validate purity via High-Resolution Mass Spectrometry (HRMS) and repeat assays under varied pH/temperature conditions .
- Synthetic Scalability : For gram-scale production, replace batch reactors with flow chemistry systems to enhance trifluoroethoxy group stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
